molecular formula C12H15NO4 B14003375 n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide CAS No. 5190-84-1

n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide

Cat. No.: B14003375
CAS No.: 5190-84-1
M. Wt: 237.25 g/mol
InChI Key: HGKLABWSRXFZQR-UHFFFAOYSA-N
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Description

n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide: is an organic compound with the molecular formula C12H17NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethoxyphenyl group and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide involves several steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

  • n-[2-(3,4,5-Trimethoxyphenyl)-2-oxoethyl]acetamide
  • n-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • n-(2,2-Dimethoxyethyl)-3,4-dimethoxyphenylacetamide

Comparison: n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(14)13-7-10(15)9-4-5-11(16-2)12(6-9)17-3/h4-6H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKLABWSRXFZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966230
Record name N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5190-84-1
Record name NSC110569
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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